molecular formula C9H15N B1624477 (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine CAS No. 460747-73-3

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine

Cat. No. B1624477
M. Wt: 137.22 g/mol
InChI Key: NTVFDRLNCQVBCW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine, also known as PNU-69176E, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is not fully understood. However, it is believed to act through multiple pathways, including the modulation of neurotransmitter release, inhibition of oxidative stress, and regulation of inflammatory responses.

Biochemical And Physiological Effects

Studies have shown that (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine can improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is its high yield and enantiomeric purity, which makes it a valuable tool for studying the biological effects of chiral compounds. However, its limited solubility in aqueous solutions can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine. One area of interest is the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the investigation of its mechanism of action, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to explore its potential as a tool for studying the biological effects of chiral compounds.
Conclusion:
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high yield and enantiomeric purity make it a valuable tool for studying the biological effects of chiral compounds, and its neuroprotective, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

(2R)-1-but-3-ynyl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVFDRLNCQVBCW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463626
Record name 1-(3-Butynyl)-2(R)-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine

CAS RN

460747-73-3
Record name 1-(3-Butynyl)-2(R)-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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